Valeraldehyde

Catalog No.
S582587
CAS No.
110-62-3
M.F
C5H10O
C5H10O
CH3(CH2)3CHO
M. Wt
86.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Valeraldehyde

CAS Number

110-62-3

Product Name

Valeraldehyde

IUPAC Name

pentanal

Molecular Formula

C5H10O
C5H10O
CH3(CH2)3CHO

Molecular Weight

86.13 g/mol

InChI

InChI=1S/C5H10O/c1-2-3-4-5-6/h5H,2-4H2,1H3

InChI Key

HGBOYTHUEUWSSQ-UHFFFAOYSA-N

SMILES

CCCCC=O

Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Soluble in ethanol, ethyl ether
SOL IN PROPYLENE GLYCOL; OILS
1.35% in water
In water, 1.17X10+4 mg/L at 20 °C
11.7 mg/mL at 25 °C
Solubility in water, g/100ml at 20 °C: 1.4 (moderate)
1 ml in 1 ml 95% alcohol (in ethanol)
Slight

Synonyms

Pentanal; NSC 35404; Pentylaldehyde; Valeral; Valeric Acid Aldehyde; Valeric Aldehyde; n-Pentanal; n-Valeraldehyde

Canonical SMILES

CCCCC=O

Organic Chemistry:

  • Synthesis of complex molecules: Valeraldehyde serves as a vital starting material for the synthesis of various organic compounds due to its reactive carbonyl group. Researchers utilize it in the preparation of pharmaceuticals, fragrances, and other complex molecules. [Source: Valeraldehyde | Sigma-Aldrich, ]
  • Study of reaction mechanisms: Valeraldehyde's relatively simple structure and well-defined reactivity make it a valuable tool for studying reaction mechanisms in organic chemistry. Researchers can investigate factors like solvent effects, catalyst behavior, and reaction kinetics using valeraldehyde as a model substrate. [Source: Organic Chemistry, John McMurry, 8th Edition, p. 782]

Biochemistry and Cell Biology:

  • Investigating cellular signaling pathways: Valeraldehyde plays a role in certain cellular signaling pathways, particularly those involving the stress response. Researchers use valeraldehyde to explore how cells respond to stress conditions and how these pathways might be involved in various diseases. [Source: Valeraldehyde: a stress-induced endogenous metabolite and signaling molecule, Redox Biology, ]
  • Studying the influence on protein function: Valeraldehyde can modify proteins through a process called valerylation. Researchers investigate how this modification affects protein function and stability, potentially providing insights into various biological processes and diseases. [Source: Valerylation: a post-translational modification with versatile effects, IUBMB Life, ]

Materials Science:

  • Development of novel polymers: Valeraldehyde can be used as a building block in the synthesis of certain polymers. Researchers explore its potential for creating new materials with desired properties, such as improved strength, biodegradability, or electrical conductivity. [Source: Synthesis and characterization of poly(valeraldehyde) and its derivatives, Journal of Polymer Science, ]

Valeraldehyde, also known as pentanal, is an organic compound with the molecular formula C₄H₉CHO. It is classified as an alkyl aldehyde and appears as a colorless, volatile liquid with a characteristic fermented, bready odor. Valeraldehyde is slightly soluble in water and has a boiling point of approximately 103°C (217°F) and a freezing point of -91.5°C (-133°F) . Its chemical structure consists of a five-carbon chain with an aldehyde functional group, making it part of the aldehyde family, which is known for its reactivity and versatility in

Valeraldehyde is a flammable liquid with a strong, irritating odor. It is considered a moderate health hazard, causing respiratory irritation, coughing, and eye discomfort upon inhalation []. Additionally, it can be irritating to the skin and eyes upon contact.

Safety Precautions

  • Handle valeraldehyde in a well-ventilated area using appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a respirator [].
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.

Data

  • The occupational exposure limit for valeraldehyde is 100 ppm (parts per million) as an 8-hour time-weighted average (TWA) according to the National Institute for Occupational Safety and Health (NIOSH) [].

Valeraldehyde undergoes several characteristic reactions typical of aldehydes:

  • Oxidation: Valeraldehyde can be oxidized to valeric acid, a process that occurs through various mechanisms including enzymatic pathways in biological systems .
  • Condensation Reactions: It participates in aldol condensation reactions, where it can react with itself or other aldehydes or ketones to form larger molecules. For instance, the reaction with cyclopentanone has been studied for its catalytic properties .
  • Self-Condensation: Valeraldehyde can undergo self-condensation, particularly when catalyzed by titanium dioxide or other catalysts .
  • Reactivity with Oxidizing Agents: Valeraldehyde can react with strong oxidizing agents to produce hazardous byproducts, emphasizing its need for careful handling .

Valeraldehyde exhibits biological activity primarily through its metabolic conversion to valeric acid. Studies indicate that it can cause respiratory irritation upon exposure and has been evaluated for its potential toxicity based on its metabolic derivatives . The odor threshold for valeraldehyde is notably low (0.028 to 0.060 ppm), which suggests that even small concentrations can be detected by humans and may lead to irritation at higher levels .

Valeraldehyde can be synthesized through several methods:

  • Hydroformylation: This method involves the reaction of butene with synthesis gas (carbon monoxide and hydrogen) in the presence of a catalyst such as rhodium-bisphosphite complexes. This process has shown selectivity towards pentanal .
  • Aldol Condensation: Valeraldehyde can be produced via aldol condensation reactions from simpler aldehydes or ketones under acidic or basic conditions .
  • Reduction of Valeric Acid: Another synthetic route involves the reduction of valeric acid or its derivatives to yield valeraldehyde.

Valeraldehyde has diverse applications across various industries:

  • Flavoring Agent: It is used in the food industry as an artificial flavoring agent due to its pleasant aroma.
  • Fragrance Industry: The compound serves as a precursor for synthesizing fragrances and perfumes.
  • Chemical Intermediate: Valeraldehyde acts as an intermediate in the production of plastics, rubber, and other chemical products .

Research on valeraldehyde's interactions primarily focuses on its metabolic pathways and potential toxicological effects. Studies have shown that valeraldehyde is rapidly metabolized to valeric acid in vivo, which may influence its systemic toxicity profile. Additionally, interactions with other chemicals during synthesis or use can lead to hazardous reactions, particularly when combined with strong oxidizers or reducing agents .

Valeraldehyde shares structural similarities with several other aliphatic aldehydes. Here are some comparable compounds:

CompoundCAS NumberMolecular FormulaCharacteristics
Propionaldehyde123-38-6C₃H₆OThree-carbon chain; pungent odor
Butyraldehyde123-72-8C₄H₈OFour-carbon chain; strong odor
Isobutyraldehyde78-84-2C₄H₈OBranched structure; fruity aroma
Isovaleraldehyde590-86-3C₄H₈OIsomeric form; similar applications

Uniqueness of Valeraldehyde

Valeraldehyde is unique among these compounds due to its five-carbon structure, which influences its reactivity and applications. Its ability to undergo both oxidation and condensation reactions makes it versatile in synthetic organic chemistry. Additionally, the specific odor profile contributes to its use in flavoring and fragrance formulations, distinguishing it from shorter-chain aldehydes like propionaldehyde and butyraldehyde.

Hydroformylation of Butene

The hydroformylation of butene represents the primary industrial pathway for valeraldehyde production, utilizing the oxo synthesis process that combines butenes with synthesis gas (carbon monoxide and hydrogen) in the presence of rhodium-based catalysts [1]. This process operates through the addition of carbon monoxide and hydrogen across the double bond of butene molecules, generating aldehydes with one additional carbon atom [2]. The reaction proceeds under controlled temperature and pressure conditions, typically ranging from 80 to 130 degrees Celsius and pressures not exceeding 50 kilograms per square centimeter absolute [2].

The hydroformylation reaction exhibits selectivity challenges, as butene-1 can produce both normal valeraldehyde and iso-valeraldehyde isomers [2]. Industrial processes have been optimized to achieve normal to iso-aldehyde ratios of at least 8:1 through careful control of reaction parameters and catalyst systems [2] [3]. Under optimal conditions, the process achieves high conversion rates of butene-1 while minimizing formation of unwanted byproducts such as butane through hydrogenation reactions [2].

Modern industrial hydroformylation processes utilize rhodium complex catalysts comprising rhodium in combination with carbon monoxide and triorganophosphine ligands [2]. The catalyst system requires the presence of at least 100 moles of free triorganophosphine ligand per gram atom of rhodium to maintain high selectivity and conversion rates [2] [3]. Temperature control remains critical, with optimal ranges between 80 to 130 degrees Celsius, while partial pressure ratios of hydrogen (1.0 to 7.5 kilograms per square centimeter absolute) and carbon monoxide (less than 1.5 kilograms per square centimeter absolute) must be precisely maintained [2].

ParameterOptimal RangeImpact on Selectivity
Temperature80-130°CHigher temperatures favor conversion but reduce selectivity
Total Pressure≤50 kg/cm² absoluteIncreased pressure enhances gas solubility
Hydrogen Partial Pressure1.0-7.5 kg/cm² absoluteControls hydrogenation side reactions
Carbon Monoxide Partial Pressure<1.5 kg/cm² absoluteInfluences catalyst activity
Ligand to Rhodium Ratio≥100:1 molarEssential for high normal/iso selectivity

C4 Mixture Conversion Processes

Industrial valeraldehyde production frequently employs mixed C4 olefin feedstreams containing butene-1 along with cis-butene-2, trans-butene-2, and iso-butylene [2] [3]. These mixed feedstreams present both opportunities and challenges for valeraldehyde synthesis. The presence of butene-2 isomers (cis and trans) proves advantageous as these compounds react extremely slowly under hydroformylation conditions, effectively behaving as inert materials that do not compete for catalyst sites [2].

However, iso-butylene in C4 mixtures creates complications through its tendency to react with product aldehydes under hydroformylation conditions, forming resinous materials that complicate product recovery [4]. Traditional cobalt-catalyzed processes required acid washing steps to remove iso-butylene from crude C4 streams, adding operational costs and energy requirements [4]. Modern rhodium-catalyzed systems demonstrate superior performance with mixed C4 feedstreams, achieving minimal resin formation even in the presence of iso-butylene [2].

The conversion of mixed C4 streams involves careful management of isomerization reactions, as butene-1 can undergo isomerization to cis- and trans-butene-2 in the presence of hydroformylation catalysts [2]. This isomerization reduces overall aldehyde yield from butene-1 since the butene-2 isomers react much more slowly than butene-1 [2]. Process optimization focuses on minimizing such isomerization while maximizing conversion of the reactive butene-1 component.

Commercial implementations of mixed C4 conversion processes achieve valeraldehyde production rates of 120 kilotons per year using integrated oxo synthesis technologies [1]. These processes incorporate sophisticated separation systems to recover unreacted C4 olefins for recycle while isolating high-purity valeraldehyde product [5]. The economic viability of mixed C4 conversion depends heavily on the composition of available feedstreams and the relative costs of C4 components.

Catalyst Systems for Optimal Yield and Selectivity

Modern valeraldehyde production relies on advanced rhodium-based catalyst systems that provide superior activity and selectivity compared to traditional cobalt catalysts [4] [6]. Rhodium catalysts demonstrate activity levels 20 to 1000 times higher than cobalt systems, enabling operation at significantly milder conditions of 70 to 120 degrees Celsius and 10 to 20 bar pressure, compared to cobalt requirements exceeding 140 degrees Celsius and 30 bar [6].

Biphosphite-modified rhodium catalysts represent the current state-of-the-art for industrial valeraldehyde production [1] [7]. These catalyst systems utilize bisphosphite ligands that provide enhanced stability and selectivity compared to traditional phosphine ligands [8]. The biphosphite ligands coordinate to rhodium centers through two phosphorus atoms, creating chelate complexes that resist dissociation under reaction conditions [8]. However, these catalyst systems face deactivation challenges through oxidation, hydrolysis, and side reactions with aldehydes and alcohols [7].

Catalyst deactivation mechanisms include oxidation by oxygen or peroxides, hydrolysis by water traces leading to phosphorous acid formation, and re-esterification reactions with alcohols present in the system [7]. Hydrolysis represents a particularly significant concern as it breaks phosphorus-oxygen bonds in the ligand structure, forming alcohols and phosphorous acid derivatives [7]. Industrial processes incorporate measures to minimize water content and exclude oxidizing agents to extend catalyst lifetime.

Recent developments in catalyst technology include polymer-supported heterogeneous rhodium catalysts designed to facilitate catalyst recovery and reuse [9]. These systems employ organic polymer supports functionalized with phosphine ligands, allowing rhodium complexation while maintaining catalyst activity [9]. Examples include tris(4-vinylphenyl)phosphine-supported rhodium catalysts that achieve significant conversion rates while enabling straightforward catalyst separation from products [9].

Catalyst TypeOperating TemperatureOperating PressureActivity LevelSelectivity (n/iso)
Cobalt-based>140°C>30 barBaseline3:1 to 4:1
Rhodium-phosphine70-120°C10-20 bar20-1000x cobalt>8:1
Rhodium-biphosphite70-120°C10-20 barVery high>10:1
Polymer-supported Rh70-120°C10-20 barHigh>8:1

Laboratory Synthesis Methods

Laboratory synthesis of valeraldehyde employs various methodologies tailored for small-scale preparation and research applications. Traditional oxidation methods utilize primary alcohol precursors, specifically 1-pentanol, which undergoes controlled oxidation using reagents such as Dess-Martin periodinane in dichloromethane solvent at room temperature [10]. This approach provides reliable conversion of the alcohol to the corresponding aldehyde while minimizing over-oxidation to carboxylic acid products.

Alternative laboratory routes include the reduction of corresponding esters using selective reducing agents. Methyl pentanoate can be converted to valeraldehyde through treatment with diisobutylaluminum hydride followed by acidic workup [10]. This method offers good control over reaction conditions and typically yields high-purity aldehyde products suitable for further synthetic applications.

Ozonolysis represents another laboratory approach for valeraldehyde preparation from alkene precursors. 1-Hexene undergoes ozonolysis followed by reductive workup using zinc and hydronium ion to yield valeraldehyde [10]. This method proves particularly useful when alkene starting materials are readily available and provides a direct route to the aldehyde functionality.

Laboratory-scale hydroformylation reactions can be conducted using specialized autoclave equipment with precise control over temperature, pressure, and gas composition [11]. Typical laboratory setups utilize 200 milliliter autoclaves equipped with mass flow meters and pressure regulators, operating at 120 degrees Celsius and 50 bar synthesis gas pressure [11]. These small-scale reactions employ rhodium catalysts with phosphite ligands, achieving conversion rates suitable for research and development purposes [11].

Two-step synthetic approaches combine hydroboration-oxidation of terminal alkenes followed by alcohol oxidation to generate valeraldehyde [10]. 1-Pentene first undergoes hydroboration-oxidation to form 1-pentanol, which subsequently undergoes oxidation using Dess-Martin periodinane to yield the target aldehyde [10]. This methodology provides flexibility in starting material selection and enables synthesis from readily available alkene precursors.

Green Chemistry Approaches for Valeraldehyde Production

Green chemistry initiatives for valeraldehyde production focus on developing environmentally sustainable synthetic methodologies that minimize waste generation and reduce reliance on hazardous materials. Biotechnological approaches represent a promising avenue for sustainable valeraldehyde synthesis, though direct enzymatic production remains limited in current literature. Related enzymatic processes demonstrate the potential for biological aldehyde synthesis, such as lipase-catalyzed esterification reactions that produce aldehyde-derived compounds under mild conditions [12].

Enzymatic methodologies offer advantages including operation under ambient conditions, high selectivity, and reduced environmental impact compared to traditional chemical processes [12]. Lipase enzymes have been successfully employed for related aldehyde chemistry, achieving conversion rates exceeding 90 percent under optimized conditions using renewable solvents [12]. These biocatalytic systems demonstrate stability through multiple reaction cycles while maintaining high activity levels [12].

Supported catalyst systems represent another green chemistry approach for valeraldehyde production, focusing on catalyst recovery and reuse to minimize waste generation. Vanadium oxide loaded on fluorapatite serves as a robust and sustainable catalyst for related aldehyde synthesis reactions [13]. These heterogeneous catalyst systems operate under mild conditions at room temperature, achieving excellent yields while enabling straightforward catalyst separation and reuse [13].

Solvent selection plays a crucial role in green valeraldehyde synthesis, with emphasis on using environmentally benign solvents or solvent-free conditions. Ethanol-based reaction systems provide sustainable alternatives to traditional organic solvents while maintaining high reaction efficiency [13]. Water-based systems, though challenging for aldehyde chemistry due to hydrolysis concerns, represent the ultimate green solvent when compatible with reaction requirements.

Process intensification technologies offer opportunities to improve the environmental profile of valeraldehyde production through enhanced efficiency and reduced energy consumption. Continuous flow reactors enable precise control over reaction conditions while minimizing residence times and reducing byproduct formation compared to traditional batch processes.

Process Optimization and Yield Enhancement Strategies

Process optimization for valeraldehyde production encompasses systematic approaches to maximize yield, selectivity, and economic efficiency while minimizing byproduct formation and catalyst consumption. Temperature optimization studies demonstrate that reaction temperature significantly impacts both conversion rates and product selectivity [14]. Operating temperatures between 90 to 110 degrees Celsius provide optimal balance between butylene conversion and normal-to-iso aldehyde ratios [14].

Catalyst optimization strategies focus on maximizing catalyst lifetime and activity through careful control of reaction conditions and catalyst composition. Rhodium to ligand ratios require precise optimization, with studies showing optimal performance at rhodium to ligand ratios of 1:4 for sustained operation [14]. Continuous catalyst addition strategies maintain constant catalyst activity over extended operating periods, with typical addition rates of 1 gram of ligand per 24 hours of operation for industrial-scale processes [14].

Pressure optimization involves balancing gas solubility, reaction kinetics, and equipment costs. Higher pressures enhance synthesis gas solubility in the reaction medium, improving mass transfer and reaction rates [15]. Optimal pressure ranges of 4137 to 7584 kilopascals (600 to 1100 psi) provide effective compromise between reaction performance and operational costs [15]. Temperature effects on pressure optimization show maximum catalyst activity at 363 Kelvin (90 degrees Celsius) across various pressure conditions [15].

Separation and purification strategies significantly impact overall process efficiency and product quality. Advanced distillation systems enable effective separation of valeraldehyde from reaction mixtures while recovering unreacted starting materials for recycle [5]. Specialized rectifying tower designs with multiple theoretical stages achieve high-purity valeraldehyde products while minimizing energy consumption through optimized reflux ratios [5].

Substrate to catalyst ratio optimization affects both economic performance and reaction efficiency. Studies demonstrate that increasing substrate to catalyst ratios reduces conversion rates while maintaining product distribution profiles [15]. Optimal ratios balance catalyst costs against conversion requirements, with typical industrial ratios ranging from 1000:1 to 2000:1 substrate to catalyst [11].

Process ParameterOptimal RangeImpact on Performance
Temperature90-110°CMaximizes conversion and selectivity
Pressure600-1100 psiEnhances gas solubility and reaction rates
Rh:Ligand Ratio1:4Maintains catalyst stability and activity
Substrate:Catalyst1000-2000:1Balances economics and conversion
Residence Time4-6 hoursSufficient for high conversion

Physical Description

Valeraldehyde appears as a colorless liquid. Slightly soluble in water and less dense than water. Flash point 54 °F. Vapors heavier than air. Used to make artificial flavorings and rubber.
Liquid
Colorless liquid with a strong, acrid, pungent odor; [NIOSH]
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid
Colorless liquid with a strong, acrid, pungent odor.

Color/Form

Liquid
Colorless liquid

XLogP3

1.1

Hydrogen Bond Acceptor Count

1

Exact Mass

86.073164938 g/mol

Monoisotopic Mass

86.073164938 g/mol

Boiling Point

216 to 217 °F at 760 mmHg (NTP, 1992)
103 °C
102.00 to 103.00 °C. @ 760.00 mm Hg
217 °F

Flash Point

53.6 °F (NTP, 1992)
12 °C
53.6 °F (Closed cup)
54 °F (12 °C) open cup
12 °C o.c.
53.6 °F
54 °F

Heavy Atom Count

6

Taste

WARM, SLIGHTLY FRUITY, & NUT-LIKE AT LOW LEVELS
PLEASANT, CHOCOLATE AROMA & TASTE
... IT HAS SHARP, PENETRATING FLAVOR

Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
3.0 (Air = 1)
Relative vapor density (air = 1): 3
3

Density

0.811 at 68 °F (USCG, 1999) - Less dense than water; will float
0.8095 g/cu cm at 20 °C
Relative density (water = 1): 0.8
0.805-0.809
0.811
0.81

LogP

log Kow = 1.31 (est)
1.31

Odor

POWERFUL, ACRID, PUNGENT ODOR
Strong, acrid, pungent odo

Odor Threshold

Odor Threshold Low: 0.02 [mmHg]
Odor threshold from CHEMINFO
0.028 ppm

Decomposition

When heated to decomposition it emits acrid smoke and fumes.

Melting Point

-132.7 °F (NTP, 1992)
-91.5 °C
-92 °C
-91 °C
-132.7 °F
-133 °F

UNII

B975S3014W

GHS Hazard Statements

Aggregated GHS information provided by 1852 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H315 (25.54%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (74.46%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.62%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (97.52%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (83.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Many volatile organic compounds (VOCs) are significant environmental irritants that stimulate somatosensory nerve endings to produce pain and irritation. ...Intracellular calcium in cultured trigeminal ganglion neurons /was measured/ to characterize the cellular mechanisms and chemical structural determinants underlying sensitivity to VOCs. Trigeminal neurons responded to homologous series of alcohols (C4-C7) as well as saturated and unsaturated aldehydes in a concentration dependent manner. Ranked in terms of threshold to recruit neurons by compounds of the same carbon chain length, enaldehydeInhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.

Vapor Pressure

50 mmHg at 77 °F (NTP, 1992)
26.0 [mmHg]
26 mm Hg at 20 °C
Vapor pressure, kPa at 20 °C: 3.4
26 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

110-62-3

Metabolism Metabolites

Studies using human liver indicate that valeraldehyde, ... is readily oxidized and that its relative rate of oxidation is similar when tested in vitro at substrate concentrations between 0.5 and 3.0 mM using partially purified human liver aldehyde dehydrogenase (ALDH). Under these conditions, the rate of oxidation for /valeraldehyde/ was comparable to acetaldehyde.

Wikipedia

Pentanal
Difenpiramide

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

CATALYTIC DEHYDROGENATION OF N-PENTANOL IN THE PRESENCE OF A COPPER OR A COPPER-CHROMITE CATALYST AT HIGH TEMPERATURES
By distillation of calcium valerate & calcium formate; by reduction of n-valeric acid.
Oxidation of amyl alcohol; also by the OXO process
... Hydroformylation of butene
Preparation: ...Olsen, US 2548171 (1951 to GAF)

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Pentanal: ACTIVE

Analytic Laboratory Methods

GC PROCEDURE FOR DETERMINING SIMPLE MONOCARBONYLS IN CIGARET SMOKE AS BENZYLOXIME DERIVATIVES.
OSHA Method No. 85. HPLC Reliable quantitation limit 174 ppb
Method: EPA-TSC/NERL 556; Procedure: gas chromatography with electron capture detector; Analyte: pentanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.47 ug/L.
Method: EPA-OGWDW/TSC 556.1; Procedure: fast gas chromatography system equipped with an electron capture detector; Analyte: pentanal; Matrix: finished drinking water and raw source water; Detection Limit: 0.09 ug/L.
For more Analytic Laboratory Methods (Complete) data for PENTANAL (7 total), please visit the HSDB record page.

Storage Conditions

...Store in tightly closed containers in a cool, well-ventilated area. Sources of ignition such as smoking and open flames are prohibited where Valeraldehyde is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of Valeraldehyde should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of Valeraldehyde.

Dates

Modify: 2023-08-15

Volutrauma Increases Exhaled Pentanal in Rats: A Potential Breath Biomarker for Ventilator-Induced Lung Injury

Lukas Martin Müller-Wirtz, Daniel Kiefer, Felix Maurer, Maximilian Alexander Floss, Jonas Doneit, Tobias Hüppe, Theodora Shopova, Beate Wolf, Daniel I Sessler, Thomas Volk, Sascha Kreuer, Tobias Fink
PMID: 33929393   DOI: 10.1213/ANE.0000000000005576

Abstract

Mechanical ventilation injures lungs, but there are currently no reliable methods for detecting early injury. We therefore evaluated whether exhaled pentanal, a lipid peroxidation product, might be a useful breath biomarker for stretch-induced lung injury in rats.
A total of 150 male Sprague-Dawley rats were investigated in 2 substudies. The first randomly assigned 75 rats to 7 hours of mechanical ventilation at tidal volumes of 6, 8, 12, 16, and 20 mL·kg-1. The second included 75 rats. A reference group was ventilated at a tidal volume of 6 mL·kg-1 for 10 hours 4 interventional groups were ventilated at a tidal volume of 6 mL·kg-1 for 1 hour, and then for 0.5, 1, 2, or 3 hours at a tidal volume of 16 mL.kg-1 before returning to a tidal volume of 6 mL·kg-1 for additional 6 hours. Exhaled pentanal was monitored by multicapillary column-ion mobility spectrometry. The first substudy included cytokine and leukocyte measurements in blood and bronchoalveolar fluid, histological assessment of the proportion of alveolar space, and measurements of myeloperoxidase activity in lung tissue. The second substudy included measurements of pentanal in arterial blood plasma, cytokine and leukocyte concentrations in bronchoalveolar fluid, and cleaved caspase 3 in lung tissue.
Exhaled pentanal concentrations increased by only 0.5 ppb·h-1 (95% confidence interval [CI], 0.3-0.6) when rats were ventilated at 6 mL·kg-1. In contrast, exhaled pentanal concentrations increased substantially and roughly linearly at higher tidal volumes, up to 3.1 ppb·h-1 (95% CI, 2.3-3.8) at tidal volumes of 20 mL·kg-1. Exhaled pentanal increased at average rates between 1.0 ppb·h-1 (95% CI, 0.3-1.7) and 2.5 ppb·h-1 (95% CI, 1.4-3.6) after the onset of 16 mL·kg-1 tidal volumes and decreased rapidly by a median of 2 ppb (interquartile range [IQR], 0.9-3.2), corresponding to a 38% (IQR, 31-43) reduction when tidal volume returned to 6 mL·kg-1. Tidal volume, inspiratory pressure, and mechanical power were positively associated with pentanal exhalation. Exhaled and plasma pentanal were uncorrelated. Alveolar space decreased and inflammatory markers in bronchoalveolar lavage fluid increased in animals ventilated at high tidal volumes. Short, intermittent ventilation at high tidal volumes for up to 3 hours increased neither inflammatory markers in bronchoalveolar fluid nor the proportion of cleaved caspase 3 in lung tissue.
Exhaled pentanal is a potential biomarker for early detection of ventilator-induced lung injury in rats.


Investigation of sugars, organic acids, phenolic compounds, antioxidant activity and the aroma fingerprint of small white apricots grown in Xinjiang

Congyan Su, Xiaochun Zheng, Dandan Zhang, Yu Chen, Jing Xiao, Yi He, Jingren He, Bin Wang, Xuewei Shi
PMID: 33190235   DOI: 10.1111/1750-3841.15523

Abstract

Small white apricot is well known as a famous fresh fruit and even a folk medicine in Xinjiang. To investigate nutritive value, antioxidant activity, and flavor of small white apricot, sugars, organic acids, total flavonoids, phenolic compounds, antioxidant activities, and volatile compounds in five apricot cultivars were examined by high-performance liquid chromatography (HPLC) and headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS). The results showed that sucrose (32.94% to 42.49%), malic acid (69.21% to 76.75%), and quercetin-3-rutinoside (72.84% to 74.05%) were the dominant sugar, organic acid, and phenolic compounds in small white apricot, respectively. The antioxidant activity reached up to 61.72 to 135.52 mg TEs 100 g
. Furthermore, the aroma fingerprint of the small white apricot consisted of 1-octen-3-ol, 1-dodecanol, pentanal, hexanal, (E)-2-hexenal, (E)-2-heptenal, 6-methyl-5-hepten-2-one, (E)-2-nonenal, 1-octen-3-one, β-myrcene, and linalool, providing clear green, grassy, and fatty notes. Apricots from different cultivars possessed a similar flavor, while linalool and (E)-2-hexenal had been identified as the characteristic aroma compounds in small white apricot. The results provide a complete chemical characterization of the taste, functional ingredients and aroma of the small white apricot. PRACTICAL APPLICATION: The nutritive value, antioxidant activity and flavor of small white apricot were investigated in this study. The results will provide a theoretical basis for developing characteristic variety aroma, nutritive value, and medicinal value of small white apricot.


Determination of malondialdehyde, acrolein and four other products of lipid peroxidation in edible oils by Gas-Diffusion Microextraction combined with Dispersive Liquid-Liquid Microextraction

J A Custodio-Mendoza, J Aja-Macaya, I M Valente, J A Rodrigues, P J Almeida, R A Lorenzo, A M Carro
PMID: 32823102   DOI: 10.1016/j.chroma.2020.461397

Abstract

A new and sensitive analytical method for the simultaneous determination of secondary lipid peroxidation aldehydes has been successfully developed and validated. Malondialdehyde, acrolein, formaldehyde, acetaldehyde, propanal, and pentanal were extracted and derivatized using 2,4-dinitrophenylhydrazine (DNPH) by gas-diffusion microextraction (GDME) combined with dispersive liquid-liquid microextraction (DLLME) for gas chromatography-mass spectrometry (GC-MS) analysis. The experimental conditions have been optimized by experimental designs. The analytical method validation, in accordance to the Food and Drug Administration (FDA) guidance, provided good results in terms of linearity with r
≥0.9974, in the range from 0.15 or 0.3 µg·g
to 3 µg·g
. Limits of detection and limits of quantification were 0.05 or 0.10 and 0.15 or 0.3 µg·g
, respectively. Precision was tested as a relative standard deviation (RSD≤ 9.5%) and recoveries were between 95% and 110%. The method was applied in the characterization of aldehydes in forty-eight edible oil samples; with the highest concentration found in pomace olive oil for malondialdehyde at 6.64 µg·g
.


Effect of Molecular Form of Conjugated Linoleic Acid on Oxidative Stability : Comparison of Triacylglycerol and Phosphatidylcholine Form

Riska Rian Fauziah, Shinjiro Ogita, Tomoyuki Yoshino, Yukihiro Yamamoto
PMID: 32641609   DOI: 10.5650/jos.ess20028

Abstract

The health benefits of conjugated linoleic acid (CLA), a functional lipid with anti-cancer, anti-obesity, and hypotensive activity, have garnered increasing attention. The current study was conducted to determine the oxidative stability of CLA in the form of triacylglycerol (CLA-TAG) and phosphatidylcholine (CLA-PC) at the sn-2 position. Oxidation was performed at 30°C or 40°C in the dark. Hydroperoxides, as the primary oxidation products, were analyzed using diphenyl-1-pyrenylphosphine. Thiobarbituric acid reactive substances (TBARS) and volatile compounds were monitored as secondary oxidation products. The results suggest that CLA-PC was more stable against oxidation than CLA-TAG from the perspective of suppression of the generation of hydroperoxides and TBARS. However, CLA-PC produced more volatile compounds than CLA-TAG. We suggest that choline was released during the oxidation of CLA-PC, and acted as an antioxidant. The ensuing reaction between choline and hydroperoxide induced the generation of volatile compounds such as pentanal, hexanal, and heptanal.


New Volatile Molecular Markers of Rancidity in Virgin Olive Oils under Nonaccelerated Oxidative Storage Conditions

Lorenzo Cecchi, Marzia Migliorini, Elisa Giambanelli, Adolfo Rossetti, Anna Cane, Nadia Mulinacci
PMID: 31684730   DOI: 10.1021/acs.jafc.9b05809

Abstract

Evolution of the volatile profile of two extra-virgin olive oils with very different fatty acid composition (monounsaturated fatty acid/polyunsaturated fatty acid ratio) stored in several nonaccelerated oxidative conditions was studied by a validated headspace solid-phase microextraction-gas chromatography-mass spectrometry (HS-SPME-GC-MS) method. The role of C8 volatile compounds in oxidative processes was highlighted, and controversial aspects regarding the origin of some volatiles were clarified. Specific volatile markers for rancidity were proposed: sum of pentanal, hexanal, nonanal,
-2-heptenal, propanoic acid, and hexanoic acid for oils stored in the dark; sum of pentanal, heptanal, nonanal, decanal,
-2-heptenal,
-2-decenal,
,
-hepta-2,4-dienal, and
,
-deca-2,4-dienal, octane for oils stored under light exposure; sum of pentanal, nonanal, decanal,
-2-heptenal,
-2-decenal,
,
-hepta-2,4-dienal, nonan-1-ol, propanoic acid, octane, 6-methylhept-5-en-2-one, and oct-1-en-3-ol for oils stored under light exposure with oxygen in headspace. A simplified marker (sum of pentanal, nonanal and
-2-heptenal) suitable for all conditions was also proposed.


Differential Response of Pentanal and Hexanal Exhalation to Supplemental Oxygen and Mechanical Ventilation in Rats

Lukas M Müller-Wirtz, Daniel Kiefer, Joschua Knauf, Maximilian A Floss, Jonas Doneit, Beate Wolf, Felix Maurer, Daniel I Sessler, Thomas Volk, Sascha Kreuer, Tobias Fink
PMID: 34067078   DOI: 10.3390/molecules26092752

Abstract

High inspired oxygen during mechanical ventilation may influence the exhalation of the previously proposed breath biomarkers pentanal and hexanal, and additionally induce systemic inflammation. We therefore investigated the effect of various concentrations of inspired oxygen on pentanal and hexanal exhalation and serum interleukin concentrations in 30 Sprague Dawley rats mechanically ventilated with 30, 60, or 93% inspired oxygen for 12 h. Pentanal exhalation did not differ as a function of inspired oxygen but increased by an average of 0.4 (95%CI: 0.3; 0.5) ppb per hour, with concentrations doubling from 3.8 (IQR: 2.8; 5.1) ppb at baseline to 7.3 (IQR: 5.0; 10.8) ppb after 12 h. Hexanal exhalation was slightly higher at 93% of inspired oxygen with an average difference of 0.09 (95%CI: 0.002; 0.172) ppb compared to 30%. Serum IL-6 did not differ by inspired oxygen, whereas IL-10 at 60% and 93% of inspired oxygen was greater than with 30%. Both interleukins increased over 12 h of mechanical ventilation at all oxygen concentrations. Mechanical ventilation at high inspired oxygen promotes pulmonary lipid peroxidation and systemic inflammation. However, the response of pentanal and hexanal exhalation varies, with pentanal increasing by mechanical ventilation, whereas hexanal increases by high inspired oxygen concentrations.


Molecular insight into taste and aroma of sliced dry-cured ham induced by protein degradation undergone high-pressure conditions

M López-Pedrouso, C Pérez-Santaescolástica, D Franco, J Carballo, C Zapata, J M Lorenzo
PMID: 31229122   DOI: 10.1016/j.foodres.2019.01.037

Abstract

High pressure processing (HPP) is currently being developed to increase the shelf-life of sliced dry-cured ham in convenience package without detrimental effects on texture and sensorial characteristics. This study is focused on protein degradation under pressure conditions and its contribution to taste and aroma. Samples of sliced dry-cured ham undergone HPP (600 Pa, 0-35 °C) were analyzed from different approaches including proteomic and chemical analysis (amino acids and volatile compounds). Proteomic analysis revealed that high-pressure conditions caused a higher level of proteolysis, displaying that actin (ACTC1) was differentially degraded, unlike myosin. Furthermore, main Strecker metabolites-isoleucine and leucine-were more abundant at lower temperatures as opposed to 2-methyl butanal and 3-methyl butanal under HPP. Moreover, this study confirmed that HPP affected positively linear aldehydes (pentanal, hexanal, heptanal and nonanal) because of produce a decrease of them, which could improve flavor and taste of dry-cured ham.


PDC1, a pyruvate/α-ketoacid decarboxylase, is involved in acetaldehyde, propanal and pentanal biosynthesis in melon (Cucumis melo L.) fruit

Minmin Wang, Lei Zhang, Kyung Hwan Boo, Eunsook Park, Georgia Drakakaki, Florence Zakharov
PMID: 30556202   DOI: 10.1111/tpj.14204

Abstract

Plant pyruvate decarboxylases (PDC) catalyze the decarboxylation of pyruvate to form acetaldehyde and CO
and are well known to play a key role in energy supply via fermentative metabolism in oxygen-limiting conditions. In addition to their role in fermentation, plant PDCs have also been hypothesized to be involved in aroma formation although, to date, there is no direct biochemical evidence for this function. We investigated the role of PDCs in fruit volatile biosynthesis, and identified a melon pyruvate decarboxylase, PDC1, that is highly expressed in ripe fruits. In vitro biochemical characterization of the recombinant PDC1 enzyme showed that it could not only decarboxylate pyruvate, but that it also had significant activity toward other straight- and branched-chain α-ketoacids, greatly expanding the range of substrates previously known to be accepted by the plant enzyme. RNAi-mediated transient and stable silencing of PDC1 expression in melon showed that this gene is involved in acetaldehyde, propanal and pentanal production, while it does not contribute to branched-chain amino acid (BCAA)-derived aldehyde biosynthesis in melon fruit. Importantly, our results not only demonstrate additional functions for the PDC enzyme, but also challenge the long standing hypothesis that PDC is involved in BCAA-derived aldehyde formation in fruit.


A mass spectrometry approach for the identification and localization of small aldehyde modifications of proteins

Catarina B Afonso, Bebiana C Sousa, Andrew R Pitt, Corinne M Spickett
PMID: 29580947   DOI: 10.1016/j.abb.2018.03.026

Abstract

Lipids containing polyunsaturated fatty acids are primary targets of oxidation, which produces reactive short-chain aldehydes that can covalently modify proteins, a process called lipoxidation. Improved mass spectrometry (MS) methods for the analysis of these adducts in complex biological systems are needed. Lysozyme and human serum albumin (HSA) were used as model proteins to investigate lipoxidation products formed by two short-chain aldehydes, acrolein and pentanal, which are unsaturated and saturated aldehydes respectively. The adducts formed were stabilized by NaBH
or NaBH
CN reduction and analysed by MS. Analysis of intact modified lysozyme showed a pentanal modification resulting from Schiff's base formation (+70 Da), and up to 8 acrolein adducts, all resulting from Michael addition (+58 Da). Analysis of tryptic digests identified specific histidine, cysteine and lysine residues modified in both lysozyme and HSA, and determined characteristic amino acid-specific fragmentations. Eight different internal fragment ions were found that could be used as general diagnostic ions for pentanal- and acrolein-modified amino acids. The combined use of intact protein analysis and LC-MS/MS methods provided a powerful tool for the identification and localization of aldehyde-protein adducts, and the diagnostic ions will facilitate the development of targeted MS methods for analysis of adducts in more complex samples.


Characterization of the key aroma compounds in mulberry fruits by application of gas chromatography-olfactometry (GC-O), odor activity value (OAV), gas chromatography-mass spectrometry (GC-MS) and flame photometric detection (FPD)

JianCai Zhu, LingYing Wang, ZuoBing Xiao, YunWei Niu
PMID: 29287440   DOI: 10.1016/j.foodchem.2017.11.112

Abstract

The volatile compounds of mulberries obtained from three cultivars (M. nigra, Y1, M. Macroura, Y2 and M. Alba, Y3) were investigated by gas chromatography-olfactometry (GC-O), odor activity value (OAV), gas chromatography-mass spectrometry (GC-MS) and flame photometric detection (FPD). The results showed that 41, 37 and 41 compounds were detected in Y1, Y2 and Y3 samples, respectively. In addition, 12, 11, and 12 sulfur compounds were identified in three samples by FPD, respectively. Quantitative analysis showed 2-(methylthio)ethanol, methionol, dimethyl sulfide, methional and 3-ethylthiophene were present in relatively high amounts in each of the three samples. Furthermore, benzaldehyde, ethyl butanoate, (E)-2-nonenal, 1-hexanol, hexanal, methional, 3-mercaptohexyl acetate and 3-mercaptohexanol were present with much higher OAVs than other compounds. Finally, four compounds (pentanal, ethyl acetate, acetic acid, methionol) were selected to investigate possible effects on six descriptors, which indicated that the volatile compounds at sub-threshold concentrations are likely to contribute to overall aroma.


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